molecular formula C8H10N4S B427761 N-allyl-N'-(2-pyrazinyl)thiourea

N-allyl-N'-(2-pyrazinyl)thiourea

Cat. No.: B427761
M. Wt: 194.26g/mol
InChI Key: AFAPXTAJUYMZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-N'-(2-pyrazinyl)thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen atom and a pyrazinyl moiety on the adjacent nitrogen. Thioureas are organosulfur compounds with the general structure R¹NHC(S)NR²R³, where R groups determine their physicochemical and biological properties.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26g/mol

IUPAC Name

1-prop-2-enyl-3-pyrazin-2-ylthiourea

InChI

InChI=1S/C8H10N4S/c1-2-3-11-8(13)12-7-6-9-4-5-10-7/h2,4-6H,1,3H2,(H2,10,11,12,13)

InChI Key

AFAPXTAJUYMZIR-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NC1=NC=CN=C1

Canonical SMILES

C=CCNC(=S)NC1=NC=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary significantly in activity and properties based on substituents. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Activities Reference Data
N-Allyl-N'-(2-pyrazinyl)thiourea Allyl, pyrazinyl Inferred: Potential catalytic activity, metal coordination, moderate solubility in polar solvents Structural analogy to
Sulfonaryl thiourea 10 Sulfonaryl group 28% conversion in esterification catalysis; strong NMR chemical shifts
N-Benzoyl-N'-(2-chloro-3-pyridyl)thiourea Benzoyl, chloropyridyl Antitumor activity; stable metal complexes; crystallizes in triclinic system
N-Allyl-N'-(4-chlorophenyl)thiourea Allyl, 4-chlorophenyl Analgesic potential (in silico docking); CAS 14255-79-9
PETT Analog 47 Phenethyl, pyrazolyl Anti-HIV activity (PETT derivatives); IC₅₀ ~0.1 µM
N-Methoxy-N-methyl-N'-(4-((6-(trifluoromethyl)-2-pyrazinyl)oxy)phenyl)thiourea Trifluoromethylpyrazinyl Herbicidal activity (Dow Chemical patents)

Key Findings

Catalytic Performance: Sulfonaryl thiourea 10 outperforms aryl ester thioureas (e.g., compound 11: 27% conversion) in esterification, attributed to enhanced electron-withdrawing effects and hydrogen-bonding capacity .

Biological Activity :

  • Allyl-substituted thioureas (e.g., N-allyl-N'-(4-chlorophenyl)thiourea) show promise in analgesia and antitumor applications . The pyrazinyl group in the target compound could enhance binding to biological targets like kinases or viral proteases, analogous to PETT analogs .

Metal Coordination :

  • Pyridyl and chlorophenyl thioureas (e.g., N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea) form stable complexes with transition metals (Cu²⁺, Co²⁺), useful in catalysis or antimicrobial agents . The pyrazinyl group’s dual nitrogen atoms may further improve chelation efficiency.

For example, N-allyl-N'-(2-hydroxyethyl)thiourea is water-soluble due to its hydroxyl group , whereas the pyrazinyl analog may require polar aprotic solvents.

Contradictions and Limitations

  • While sulfonaryl thiourea 10 and PETT analogs are well-studied, data on pyrazinyl-thiourea hybrids are sparse. For instance, Dow Chemical’s trifluoromethylpyrazinyl thioureas are patented for herbicidal use , but their toxicity profiles remain unclear.
  • and suggest substituent electronic effects (e.g., electron-withdrawing groups) enhance catalysis, but excessive hydrophobicity (e.g., allyl groups) might reduce aqueous reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.